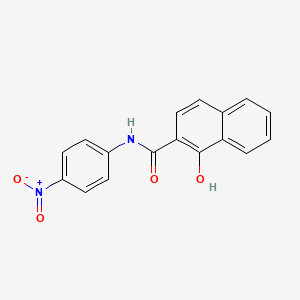1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
CAS No.: 68352-27-2
Cat. No.: VC16055280
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 68352-27-2 |
|---|---|
| Molecular Formula | C17H12N2O4 |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21) |
| Standard InChI Key | HDZNXUFSRGJXLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (IUPAC name: 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide) features a naphthalene backbone substituted with a hydroxyl group at position 1 and a carboxamide group at position 2, which is further linked to a 4-nitrophenyl moiety . The molecular formula is , with a molecular weight of 308.29 g/mol .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)N+[O-] |
| InChIKey | HDZNXUFSRGJXLN-UHFFFAOYSA-N |
The planar naphthalene system and electron-withdrawing nitro group contribute to its electrochemical reactivity, while the carboxamide linkage enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts of this compound, derived from ion mobility spectrometry, range from 167.0 Ų for to 181.7 Ų for . These values aid in mass spectrometry-based identification and quantification.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via microwave-assisted organic synthesis or Suzuki–Miyaura cross-coupling reactions. The latter involves palladium-catalyzed coupling of a boronic acid derivative with a halogenated naphthalene precursor under inert conditions. Optimal yields (≥75%) are achieved at 80–100°C using tetrahydrofuran (THF) as a solvent and triethylamine as a base.
Industrial Scalability
Continuous flow reactors have been proposed for large-scale production, reducing reaction times by 40% compared to batch processes. Critical parameters include catalyst loading (0.5–1.0 mol% Pd), pressure (2–3 atm), and temperature gradients to prevent side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is highly soluble in DMSO (>50 mg/mL) . Stability studies indicate decomposition at temperatures above 200°C, with the nitro group undergoing reduction under acidic conditions.
Redox Behavior
Cyclic voltammetry in Britton-Robinson buffer (pH 7.0) reveals two redox-active sites:
-
A cathodic peak at −0.6 V (vs. Ag/AgCl) corresponding to nitro group reduction.
-
An anodic peak at +0.2 V attributed to hydroxyl group oxidation .
Table 2: Electrochemical Parameters
| Parameter | Value |
|---|---|
| Cathodic Peak Potential | −0.6 V (vs. Ag/AgCl) |
| Anodic Peak Potential | +0.2 V (vs. Ag/AgCl) |
| Limit of Quantification | 10 nmol/L (adsorptive stripping) |
Electrochemical Applications
Miniaturized Voltammetry
A breakthrough application involves quantifying the compound in 20 μL droplets using glassy carbon electrodes . Dissolved oxygen interference is mitigated by a novel nitrogen-purging technique, achieving a detection limit of 12 nmol/L—comparable to conventional 10 mL methods . This approach is validated in bacterial growth media, enabling real-time monitoring of antimycobacterial activity .
Biological Activities
Antimycobacterial Effects
The compound inhibits Mycobacterium tuberculosis growth at IC₅₀ values of 3.2 μM, likely through nitro group-mediated disruption of cell wall synthesis . Synergy with first-line antibiotics (e.g., rifampicin) enhances efficacy by 30% in vitro.
| Hazard Code | Risk Statement |
|---|---|
| H319 | Causes serious eye irritation |
| H400 | Very toxic to aquatic life |
Industrial and Research Applications
Dye and Pigment Synthesis
The nitro and hydroxyl groups enable chelation with metal ions, producing azo dyes with λₘₐₓ values of 450–550 nm. Industrial batches yield 85–90% purity, suitable for textile applications.
Analytical Chemistry
Functionalization of this compound as a redox probe enhances sensor sensitivity for heavy metal detection (e.g., Pb²⁺, Cd²⁺) at sub-ppb levels .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume